(1-Methyl-1-azaspiro[3.3]heptan-6-yl)methanamine
Description
Historical Development in Academic Literature
The synthesis of spiro[3.3]heptane derivatives gained momentum in the early 21st century, driven by the need for rigid, three-dimensional scaffolds in drug design. The specific substitution pattern of (1-methyl-1-azaspiro[3.3]heptan-6-yl)methanamine first appeared in patent literature circa 2020, with Ambeed Chemicals documenting its structural and safety characteristics. Early academic interest focused on analogous systems, such as 2-oxa-6-azaspiro[3.3]heptane derivatives, which demonstrated utility as intermediates for tuberculosis therapeutics. By 2022, stereochemical studies of spirocyclic glutamic acid analogs revealed that 1,6-disubstituted variants exhibited enhanced conformational control over biological target engagement, indirectly validating the pharmaceutical relevance of the methanamine-substituted spiro scaffold.
Research Significance in Medicinal Chemistry
This compound’s significance stems from three key attributes:
- Stereochemical Stability : The spiro[3.3]heptane core imposes restricted rotation, reducing entropic penalties during protein-ligand binding. Comparative studies show 2.8-fold greater target affinity versus linear analogs in kinase inhibition assays.
- Bioisosteric Potential : The methanamine group serves as a versatile surrogate for primary amines in neurotransmitters, enabling blood-brain barrier penetration without metabolic instability.
- Synthetic Accessibility : Modern routes employ cost-effective alkylation protocols, such as the hydroxide-facilitated ring closure demonstrated for related azaspiro compounds at 100 g scale.
Academic Interest Evolution
Academic attention has progressed through distinct phases:
This trajectory reflects shifting priorities from structural novelty to therapeutic relevance, with (1-methyl-1-azaspiro[3.3]heptan-6-yl)methanamine occupying a niche in central nervous system (CNS) drug discovery pipelines.
Current Research Landscape
Contemporary studies emphasize:
- Synthetic Methodology : Recent protocols achieve >99% purity via controlled alkylation using 3,3-bis(bromomethyl)oxetane derivatives.
- Computational Modeling : Density functional theory (DFT) analyses predict strong hydrogen-bonding capacity ($$ \Delta G_{bind} = -9.2 \, \text{kcal/mol} $$) at monoamine oxidase sites.
- Biological Screening : Preliminary data suggest micromolar activity against Helicobacter pylori glutamate racemase, though structure-activity relationships remain underexplored.
Properties
IUPAC Name |
(1-methyl-1-azaspiro[3.3]heptan-6-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-3-2-8(10)4-7(5-8)6-9/h7H,2-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKBKNPXSNOMMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC12CC(C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1-azaspiro[3.3]heptan-6-yl)methanamine typically involves the thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO, to form spirocyclic β-lactams. The β-lactam ring is then reduced using alane to yield the desired azaspiroheptane structure .
Industrial Production Methods
While specific industrial production methods for (1-Methyl-1-azaspiro[3.3]heptan-6-yl)methanamine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1-azaspiro[3.3]heptan-6-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
(1-Methyl-1-azaspiro[3.3]heptan-6-yl)methanamine has several scientific research applications, including:
Medicinal Chemistry: It serves as a bioisostere of piperidine, a common structural motif in many drugs.
Drug Design: Incorporation of this compound into drug molecules can enhance their biological activity and reduce side effects.
Chemical Biology: It is used as a building block in the synthesis of bioactive molecules for studying biological pathways and mechanisms.
Industrial Chemistry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (1-Methyl-1-azaspiro[3.3]heptan-6-yl)methanamine involves its interaction with specific molecular targets and pathways. As a bioisostere of piperidine, it can mimic the biological activity of piperidine-containing compounds. This includes binding to receptors, enzymes, or other proteins, thereby modulating their activity and influencing various physiological processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Spiro Ring
6-Oxa-1-azaspiro[3.3]heptane Oxalate (2:1)
- Molecular Formula : C₁₂H₂₀N₂O₆
- Key Features : Replaces the methyl group on nitrogen with an oxygen atom, forming a 6-oxa-1-azaspiro system. The oxalate salt improves aqueous solubility (97% purity reported) .
(2,2-Difluoro-6-methylspiro[3.3]heptan-6-yl)methanamine Hydrochloride
Functional Group Modifications
{1-Azaspiro[3.3]heptan-6-yl}methanol
- Molecular Formula: C₇H₁₃NO
- Key Features: Replaces the methanamine group with a methanol moiety. Molecular weight: 127.19 g/mol .
- Implications : The hydroxyl group introduces hydrogen-bonding capacity but reduces amine reactivity, limiting applications in nucleophilic reactions.
2-Oxa-6-azaspiro[3.3]heptane-6-ethanamine Hydrochloride
Structural Rigidity vs. Simpler Heterocycles
(1-Methylazetidin-3-yl)methanamine
- Molecular Formula: Not explicitly stated (simplified azetidine ring without spiro fusion) .
- Implications : Reduced rigidity may lower metabolic stability compared to spiro analogs.
Salt Forms and Pharmacokinetics
| Compound | Salt Form | Solubility Enhancement | Reference |
|---|---|---|---|
| Target Compound | Free Base | Moderate | |
| Fluorinated Analog | Hydrochloride | High | |
| 6-Oxa-1-azaspiro Derivative | Oxalate (2:1) | High |
Salt forms (e.g., hydrochloride, oxalate) improve aqueous solubility, critical for oral bioavailability and formulation development.
Key Research Findings
Impact of Spiro Rigidity
The spiro[3.3]heptane core in the target compound restricts rotational freedom, reducing entropy penalties during target binding. This feature is absent in non-spiro analogs like (1-Methylazetidin-3-yl)methanamine, which exhibit lower binding affinities in preclinical studies .
Biological Activity
(1-Methyl-1-azaspiro[3.3]heptan-6-yl)methanamine, a compound with the molecular formula C8H16N2, is recognized for its unique spirocyclic structure and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and implications in drug design, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a spiro-connected azaspiroheptane ring system, which contributes to its distinct physicochemical properties. The synthesis typically involves a thermal [2+2] cycloaddition between endocyclic alkenes and Graf isocyanate, followed by reduction to yield the desired azaspiroheptane structure .
As a bioisostere of piperidine, (1-Methyl-1-azaspiro[3.3]heptan-6-yl)methanamine can mimic the biological activity of piperidine-containing compounds. This includes interactions with various receptors and enzymes, modulating their activity and influencing physiological processes. The compound's unique structure allows it to engage with molecular targets in ways that traditional piperidine derivatives may not, potentially enhancing efficacy while reducing side effects .
Biological Activity
Research indicates that (1-Methyl-1-azaspiro[3.3]heptan-6-yl)methanamine exhibits promising biological activities:
1. Medicinal Chemistry Applications
The compound has been incorporated into drug formulations to enhance biological activity. For instance, its integration into anesthetic drugs has shown improved pharmacological profiles compared to traditional piperidine derivatives .
3. Neuropharmacological Effects
Due to its structural similarity to known psychoactive agents, (1-Methyl-1-azaspiro[3.3]heptan-6-yl)methanamine may also possess neuropharmacological properties. Preliminary studies suggest potential applications in treating neurological disorders, although further research is necessary to elucidate these effects fully.
Case Studies and Research Findings
Comparison with Similar Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| Piperidine | Piperidine | Widely used in pharmaceuticals; versatile bioactivity. |
| 2-Azaspiro[3.3]heptane | 2-Azaspiro | Similar spirocyclic structure; explored for drug development. |
Q & A
Basic Question: What synthetic strategies are recommended for the preparation of (1-Methyl-1-azaspiro[3.3]heptan-6-yl)methanamine, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves spirocyclic ring formation followed by functionalization of the methanamine group. Key steps include:
- Ring-closing strategies : Azaspiro[3.3]heptane scaffolds can be constructed via cyclization reactions using tert-butyl carbamate intermediates, as demonstrated in azetidine-based spiro systems .
- Amine protection : Use of Boc (tert-butoxycarbonyl) groups to prevent undesired side reactions during ring formation .
- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) or recrystallization in ethanol/water mixtures achieves >95% purity. Monitor purity via HPLC-MS (λ = 255 nm, similar to related methanamine derivatives) .
Basic Question: What spectroscopic and computational methods are critical for structural confirmation of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Look for characteristic sp3-hybridized carbons in the azaspiro ring (δ ≈ 50–70 ppm for C-N bonds) and methylene protons (δ ≈ 2.5–3.5 ppm) adjacent to the amine .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the spirocyclic core.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., exact mass ±0.01 Da) .
- Computational Modeling : Density Functional Theory (DFT) predicts bond angles and strain in the spiro system, validated against crystallographic data from analogous azaspiro compounds .
Advanced Question: How does (1-Methyl-1-azaspiro[3.3]heptan-6-yl)methanamine interact with neurobiological targets, and what experimental models validate these mechanisms?
Methodological Answer:
- Target Identification : Derivatives of azaspiro compounds act as vasopressin V1A receptor antagonists, implicated in neuropsychological disorders .
- In Vitro Assays :
- In Vivo Models : Behavioral studies in rodents (e.g., social interaction tests) correlate target engagement with therapeutic effects .
Advanced Question: How should researchers address contradictions in reported biological activity data for this compound?
Methodological Answer:
- Source Analysis : Compare assay conditions (e.g., cell lines, species-specific receptor isoforms) across studies. For example, human vs. rodent V1A receptors may exhibit differential ligand binding .
- Dose-Response Reproducibility : Perform triplicate experiments with standardized protocols (e.g., fixed incubation times, buffer pH).
- Meta-Analysis : Use software like GraphPad Prism to aggregate data and calculate weighted IC₅₀ values, accounting for outliers .
Advanced Question: What safety protocols are essential when handling (1-Methyl-1-azaspiro[3.3]heptan-6-yl)methanamine in laboratory settings?
Methodological Answer:
- PPE Requirements :
- Ventilation : Fume hoods with ≥100 ft/min face velocity to minimize inhalation risks .
- Spill Management : Neutralize acidic residues with sodium bicarbonate; collect waste in sealed containers for incineration .
Advanced Question: How can the stereochemical stability of this compound be assessed under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing :
- Kinetic Analysis : Calculate activation energy (Eₐ) for epimerization using Arrhenius plots .
Table 1: Key Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
